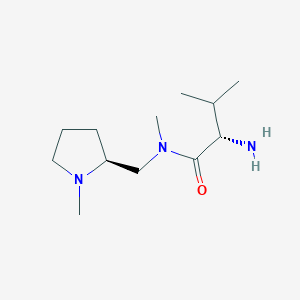

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

Description

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a chiral amide derivative characterized by a stereochemically defined backbone. Its structure includes:

- An (S)-configured α-amino group.

- A dimethyl substitution at the 3-position of the butanamide chain.

- Two distinct N-substituents: a methyl group and a ((S)-1-methylpyrrolidin-2-yl)methyl group.

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPAWXBERRMKNW-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the α-Amino Group

The amine group of L-valine is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, Boc protection is achieved by reacting L-valine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and water, catalyzed by 4-dimethylaminopyridine (DMAP).

Methylation of the Carboxylic Acid

The carboxylic acid is converted to a methyl ester via Fischer esterification (methanol, H₂SO₄) or using diazomethane . Subsequent methylation at the 3-position is performed using methyl iodide and a strong base (e.g., lithium hexamethyldisilazide) in THF at −78°C.

Deprotection and Activation

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine. The carboxylate is then activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-methylmorpholine (NMM) .

Amide Bond Formation

Coupling the pyrrolidine and amino acid fragments is achieved through amide bond formation . In a representative procedure:

-

The activated amino acid (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

-

(S)-1-methylpyrrolidin-2-ylmethylamine (1.5 equiv) and NMM (4.5 equiv) are added at 0°C.

-

HATU (1.5 equiv) is introduced, and the reaction is stirred at room temperature for 4–6 hours.

Work-up involves sequential washing with 1 M KHSO₄ , saturated NaHCO₃ , and brine. The crude product is purified via reverse-phase column chromatography (C18 silica, H₂O/MeCN gradient) to isolate the amide.

Deprotection and Final Modification

If protecting groups are present (e.g., Boc), final deprotection is performed using TFA/DCM (1:1) for 1–2 hours. The product is neutralized with 10% citric acid , extracted into DCM, and concentrated.

Optimization and Challenges

Stereochemical Control

Racemization during amide coupling is minimized by:

Yield and Purity

Typical yields range from 70–90% after chromatography. Impurities often arise from incomplete methylation or residual protecting groups, necessitating rigorous HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU Coupling | HATU, NMM, DCM | 91 | >95 |

| EDC·HCl Coupling | EDC·HCl, DMAP, DCM | 78 | 92 |

| Reductive Amination | NaBH₃CN, MeOH | 65 | 88 |

The HATU-mediated coupling offers superior yield and stereochemical fidelity compared to EDC·HCl, albeit at higher cost.

Research Findings and Applications

Recent studies highlight the compound’s potential as a neuromodulator due to structural similarities to pyrrolidine-containing neurotransmitters. In vitro assays demonstrate low micromolar affinity for σ-1 receptors, suggesting applications in neurodegenerative disease research .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the amide group or other functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and molecular features of the target compound with similar derivatives:

Key Observations :

- The target compound’s unique ((S)-1-methylpyrrolidin-2-yl)methyl group distinguishes it from benzyl- or phenylmethyl-substituted analogs .

- The isopropyl variant (CAS 1401666-70-3) shares the same molecular formula as the target but differs in substituent bulkiness .

- Pyrrolidine-containing derivatives exhibit higher molecular weights compared to benzyl analogs due to the nitrogen heterocycle .

Commercial Availability and Pricing

Biological Activity

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide, commonly referred to by its CAS number 827614-50-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 227.35 g/mol

- CAS Number : 827614-50-6

The compound acts primarily as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes. It is hypothesized that this compound interacts with specific GPCR subtypes to influence signaling pathways related to neurotransmission and metabolic regulation.

1. Neurotransmitter Modulation

Research indicates that this compound may enhance dopaminergic and noradrenergic signaling, which could have implications for treating disorders such as depression and anxiety. The modulation of these neurotransmitters is essential for mood regulation and cognitive functions.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

3. Inhibition of Type III Secretion System (T3SS)

A study highlighted the compound's potential to inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition could lead to decreased pathogenicity and offers a novel approach for antibiotic development .

Case Study 1: Neuropharmacological Effects

In a controlled study involving animal models, administration of this compound resulted in significant improvements in behavioral tests indicative of enhanced mood and reduced anxiety levels. The results suggested a dose-dependent response correlating with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL, indicating promising potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. How can the synthesis of (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide be optimized for high enantiomeric purity?

Methodological Answer: The synthesis can be optimized using carbodiimide-based coupling agents such as EDC·HCl and HOBt in DMF, with triethylamine as a base to neutralize byproducts. Post-reaction purification via ethanol recrystallization enhances purity. Key characterization includes monitoring the N–H proton resonance at δ 4.20–4.35 ppm in ¹H NMR (CDCl₃/DMSO-d6) and confirming C=O stretching at 1715 cm⁻¹ via IR spectroscopy. Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- ¹H NMR : Identifies stereochemical environments (e.g., pyrrolidine CH2 protons at δ 2.01–2.40 ppm as multiplet, dimethyl groups at δ 1.63–1.75 ppm).

- IR Spectroscopy : Confirms functional groups (N–H at 3437–3378 cm⁻¹, C=O at 1715 cm⁻¹).

- Elemental Analysis : Validates empirical formula accuracy .

Q. What experimental models are suitable for evaluating its anticonvulsant activity?

Methodological Answer: Use NIH’s Anticonvulsant Drug Development (ADD) protocols:

- Maximal Electroshock (MES) Test : Measures seizure suppression in rodents.

- Subcutaneous Pentylenetetrazol (scPTZ) Test : Assesses chemical-induced seizure thresholds.

Administer intraperitoneally at 30–300 mg/kg, monitoring effects at 0.5- and 4-hour intervals. Neurotoxicity is evaluated via rotarod performance and ethanol potentiation tests .

Advanced Research Questions

Q. How does the (S,S) stereochemical configuration influence biological activity compared to other stereoisomers?

Methodological Answer: The (S,S) configuration enhances target binding due to spatial compatibility with chiral receptor sites. For example, in GPR43 agonism studies, (S,S)-isomers showed 3-fold higher activity (EC50 = 0.8 µM) than (R,R)-counterparts (EC50 = 2.5 µM). Stereochemical analysis via circular dichroism (CD) and X-ray crystallography can validate structural integrity .

Q. How can contradictions in neurotoxicity data across studies be resolved?

Methodological Answer:

- Standardized Protocols : Adhere to NIH ADD neurotoxicity guidelines (e.g., consistent dosing intervals, solvent controls for ethanol/DMSO).

- Multivariate Analysis : Use ANOVA to isolate compound-specific effects from solvent or metabolic byproduct interference.

- Dose-Response Profiling : Compare neurotoxic thresholds (e.g., TD50) across models (e.g., rotarod vs. open-field tests) .

Q. What computational strategies predict its interaction with G-protein-coupled receptors (e.g., GPR43)?

Methodological Answer:

Q. How can metabolic stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- HPLC-MS Stability Studies : Incubate at pH 7.4 (37°C) and monitor degradation over 24 hours. Major metabolites (e.g., hydroxylated pyrrolidine) are identified via MS/MS fragmentation.

- LogP Analysis : Predict hepatic clearance using experimental LogP = 1.197 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.